molecular formula C13H20N2O B12272077 1-(4-Aminophenyl)-2-piperidineethanol CAS No. 359841-44-4

1-(4-Aminophenyl)-2-piperidineethanol

Cat. No.: B12272077
CAS No.: 359841-44-4
M. Wt: 220.31 g/mol
InChI Key: JUJVNTRWJQHLEI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-piperidineethanol is an organic compound that features a piperidine ring attached to an aminophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-piperidineethanol typically involves the reaction of 4-aminophenyl with piperidine and ethanol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in an anhydrous alcohol medium . The reaction is carried out in a three-necked round-bottomed flask under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-piperidineethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

1-(4-Aminophenyl)-2-piperidineethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-piperidineethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-2-piperidineethanol stands out due to its unique combination of a piperidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Aminophenyl)-2-piperidineethanol is a chemical compound with the molecular formula C₁₁H₁₅N₂O, characterized by its unique structure that combines a piperidine ring with an amino group and an ethanol moiety. This compound exhibits significant biological activity, particularly in pharmacology, and has been the subject of various studies exploring its potential therapeutic applications.

Pharmacological Properties

This compound has been investigated for several pharmacological properties, including:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer effects, particularly through mechanisms that induce apoptosis in cancer cells. For example, studies have demonstrated that similar piperidine derivatives can enhance cytotoxicity against specific tumor cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard reference drugs like bleomycin .
  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease treatment. This inhibition suggests a possible role in enhancing cognitive function or mitigating neurodegenerative processes .
  • Analgesic Effects : Preliminary studies suggest that derivatives of this compound may possess analgesic properties, potentially providing pain relief comparable to established analgesics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the amino group and the piperidine structure is crucial for its interaction with biological targets. A comparative analysis with related compounds reveals:

Compound NameMolecular FormulaSimilarity IndexUnique Features
1-(4-Aminophenyl)piperidin-4-olC₁₁H₁₅N₂O0.85Hydroxyl group at the piperidine position
(1-Phenylpiperidin-4-yl)methanolC₁₁H₁₅N0.84Lacks amino group, differing biological activity
4-(4-Hydroxypiperidin-1-yl)benzaldehydeC₁₂H₁₅N₃O0.76Contains aldehyde functionality
1-(Pyridin-4-yl)piperidin-4-olC₁₂H₁₅N₂O0.75Pyridine ring replaces phenyl
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanolC₁₂H₁₈N₂O0.70Piperazine ring introduces different properties

This table illustrates how the unique combination of structural features in this compound contributes to its distinct biological activities.

Anticancer Studies

In a notable study, researchers synthesized piperidine derivatives and evaluated their anticancer properties against various cell lines. The findings indicated that certain derivatives exhibited enhanced cytotoxic effects compared to conventional agents, suggesting a promising avenue for cancer therapy development .

Neuropharmacological Research

Research on cholinesterase inhibitors has highlighted the potential of piperidine derivatives in treating Alzheimer's disease. Compounds with similar structures demonstrated significant inhibition of AChE and BuChE, leading to improved cognitive outcomes in animal models .

Analgesic Activity

A study focused on the analgesic properties of related compounds found that certain derivatives were significantly more effective than standard analgesics like glafenine and aminopyrine. This suggests that modifications to the piperidine structure can enhance pain-relief efficacy .

Properties

CAS No.

359841-44-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(4-aminophenyl)piperidin-2-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-11-4-6-13(7-5-11)15-9-2-1-3-12(15)8-10-16/h4-7,12,16H,1-3,8-10,14H2

InChI Key

JUJVNTRWJQHLEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C2=CC=C(C=C2)N

Origin of Product

United States

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